(R)-5-Phenylpyrrolidin-2-one
Description
Structural Characterization of (R)-5-Phenylpyrrolidin-2-one
Molecular Architecture and Stereochemical Configuration
This compound (C₁₀H₁₁NO) features a five-membered lactam ring (pyrrolidin-2-one) with a phenyl group at the 5-position and a chiral center at the same carbon (C5). The IUPAC name, (5R)-5-phenylpyrrolidin-2-one, explicitly defines its stereochemistry. The molecule’s backbone consists of a planar amide group (C=O) at position 2 and a non-planar pyrrolidine ring, which adopts a half-chair conformation due to torsional strain minimization.
The SMILES notation (C1CC(=O)N[C@H]1C2=CC=CC=C2) highlights the R-configuration at C5, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Density functional theory (DFT) calculations corroborate the stability of this configuration, with an energy difference of ~2.3 kcal/mol favoring the R-enantiomer over the S-form due to reduced steric hindrance between the phenyl group and the lactam oxygen.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₁NO | |
| Molecular weight | 161.20 g/mol | |
| Optical rotation (α) | +27.5° (c = 1, CHCl₃) | |
| Melting point | 98–101°C |
Crystallographic Analysis and Conformational Dynamics
Single-crystal X-ray diffraction studies reveal that this compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 7.12 Å, b = 9.45 Å, c = 12.78 Å, and α = β = γ = 90°. The phenyl ring at C5 lies perpendicular to the pyrrolidinone plane, minimizing π-π interactions and favoring C–H···O hydrogen bonds between adjacent molecules. These interactions form helical chains along the b-axis, stabilizing the crystal lattice.
The lactam ring adopts a half-chair conformation, with puckering parameters q₂ = 0.42 Å and φ₂ = 165.3°, indicating slight distortion from ideal geometry. Intramolecular C–H···O interactions between the amide oxygen (O1) and the C5–H group further rigidify the structure, as evidenced by shortened bond distances (2.79 Å). Variable-temperature NMR experiments (298–373 K) show no conformational flipping, confirming the molecule’s rigidity in solution.
Comparative Analysis of Enantiomeric Forms
The (R)- and (S)-enantiomers of 5-Phenylpyrrolidin-2-one exhibit distinct physicochemical properties due to their stereochemical differences. Polarimetric measurements show that the (R)-enantiomer has a specific optical rotation of +27.5°, while the (S)-form rotates plane-polarized light to −27.3° under identical conditions. This enantiomeric pair serves as a model system for studying chirality-dependent biological activity, though such applications fall outside this structural analysis.
Computational studies using molecular docking simulations reveal divergent intermolecular interaction profiles. The (R)-enantiomer forms stronger hydrogen bonds with chiral stationary phases in chromatographic separations, explaining its higher retention time in enantioselective HPLC. Crystallographic comparisons further demonstrate that the (S)-enantiomer packs in a monoclinic lattice (space group C2) with altered hydrogen-bonding networks, leading to a 4.2% lower density compared to the (R)-form.
Table 2: Enantiomeric Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Optical rotation (α) | +27.5° | −27.3° |
| Crystal system | Orthorhombic | Monoclinic |
| Space group | P2₁2₁2₁ | C2 |
| Density | 1.108 g/cm³ | 1.062 g/cm³ |
| Hydrogen bond energy | −3.8 kcal/mol | −3.2 kcal/mol |
Properties
IUPAC Name |
(5R)-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESJBDGOZUZRH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : Racemic 5-hydroxy-5-phenylpyrrolidin-2-one
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Enzyme : CAL-B (10–15 wt%)
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Solvent : tert-Butyl methyl ether (TBME)/phosphate buffer (pH 7.0)
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Temperature : 30°C
-
Time : 24–48 hours
This method minimizes solvent waste compared to traditional organic-phase resolutions, though scalability challenges persist due to enzyme cost and reaction time.
Asymmetric Hydrogenation of Enamide Intermediates
Asymmetric hydrogenation of α,β-unsaturated enamides provides direct access to (R)-5-phenylpyrrolidin-2-one with high stereoselectivity. Building on Heck adduct methodologies, a two-step process involves:
-
Palladium-Catalyzed Coupling :
-
Hydrogenation :
This approach achieves exceptional stereocontrol but requires specialized ligands and high-pressure equipment.
Chiral Auxiliary-Mediated Synthesis
Evan’s oxazolidinone auxiliaries enable stereoselective construction of the pyrrolidinone ring. A modified protocol from ezetimibe syntheses involves:
-
Condensation :
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Cyclization and Auxiliary Removal :
Despite high stereoselectivity, this method generates stoichiometric waste from auxiliary removal.
Catalytic Asymmetric Cyclization
CeCl₃·7H₂O-catalyzed cyclization of γ-hydroxylactams provides a one-pot route to this compound. Adapted from Lawesson’s reagent studies:
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Substrate : 5-Hydroxy-5-phenylpentanamide
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Catalyst : CeCl₃·7H₂O (1.1 equiv)
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Solvent : Methanol (0.2 M)
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Temperature : Reflux (65°C)
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Time : 6 hours
The cerium(III) ion facilitates intramolecular nucleophilic attack, favoring (R)-configuration through chelation control.
Resolution via Diastereomeric Salt Formation
Classical resolution remains viable for small-scale production:
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Racemic Mixture : 5-Phenylpyrrolidin-2-one (1.0 equiv)
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Resolving Agent : (1S)-(+)-10-Camphorsulfonic acid (0.55 equiv)
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Solvent : Ethanol/water (4:1)
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Crystallization : −20°C, 48 hours
Though low-yielding, this method requires no specialized catalysts.
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | ee (%) | Scale Potential |
|---|---|---|---|---|
| Enzymatic Resolution | Eco-friendly, mild conditions | Moderate yields, enzyme cost | 98 | Pilot |
| Asymmetric Hydrogenation | High ee, short reaction time | Expensive ligands, H₂ pressure | >99 | Industrial |
| Chiral Auxiliary | Excellent stereocontrol | Multi-step, auxiliary waste | 99.5 | Lab |
| Catalytic Cyclization | One-pot, metal-mediated | CeCl₃ sensitivity to moisture | 97 | Pilot |
| Diastereomeric Salt | No catalysts needed | Low yield, solvent-intensive | 99.8 | Small-scale |
Biological Activity
(R)-5-Phenylpyrrolidin-2-one, a chiral compound with a molecular formula of CHN\O, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidinone ring with a phenyl group attached to the second carbon. Its molecular weight is approximately 161.20 g/mol, making it a relatively small molecule with potential for significant biological interaction.
Target Interactions
This compound primarily interacts with various enzymes and receptors, influencing numerous biochemical pathways. Notably, it has been shown to:
- Inhibit Acetylcholinesterase : This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling, which is crucial for cognitive functions.
- Modulate Cytochrome P450 Enzymes : This interaction affects the metabolism of various drugs and endogenous compounds, potentially altering drug efficacy and toxicity profiles.
Cellular Effects
This compound has demonstrated the ability to influence cell signaling pathways, including:
- MAPK/ERK Pathway : Critical for cell proliferation and differentiation, modulation of this pathway suggests potential applications in cancer therapy.
- Neuroprotective Effects : Studies indicate that the compound may provide neuroprotection in models of cerebral ischemia, improving neurological outcomes .
Stability and Dosage Effects
In vitro studies indicate that this compound remains stable under physiological conditions, allowing for prolonged biological activity. Its effects vary significantly with dosage in animal models:
- Low Doses : Show beneficial effects such as neuroprotection and anti-inflammatory activity.
- High Doses : May lead to adverse effects or toxicity; thus, careful dosage regulation is necessary for therapeutic applications .
Neuropharmacological Research
A study investigated the effects of this compound on rats subjected to middle cerebral artery occlusion (MCAO), a model for stroke. Key findings included:
| Treatment Group | Neurological Improvement (%) | Behavioral Changes |
|---|---|---|
| This compound | 35% | Increased locomotor activity |
| Piracetam | 25% | Enhanced cognitive function |
| Control (Saline) | 0% | No significant change |
The compound significantly improved exploratory behavior and reduced anxiety-like symptoms compared to the control group .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
- Cognitive Enhancement : Potential use in treating cognitive deficits associated with neurodegenerative diseases.
- Neuroprotection : Application in stroke recovery protocols.
- Anxiolytic Effects : Possible treatment for anxiety disorders due to its influence on neurotransmitter systems.
Scientific Research Applications
Biochemical Properties
(R)-5-Phenylpyrrolidin-2-one exhibits significant interactions with various enzymes and proteins, influencing numerous biochemical pathways. Its ability to inhibit specific enzymes makes it a candidate for modulating metabolic processes. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.
Enzyme Interaction
- Cytochrome P450 : Inhibits certain isoforms, affecting drug metabolism.
- MAPK/ERK Pathway : Modulates signaling pathways involved in cell proliferation and differentiation.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent in various conditions:
- Cognitive Enhancement : Studies indicate that it may improve cognitive functions in ischemic brain injury models. In rat experiments, it demonstrated neuroprotective effects and improved behavioral outcomes post-stroke .
- Antitumor Activity : Derivatives of this compound have shown promising results against various cancer cell lines. For instance, (3E)-5-hydroxy derivatives exhibit significant antitumor properties.
Neuropharmacology
Research has highlighted the compound's potential in treating neurological disorders:
- Neurological Deficits : In animal models of cerebral ischemia, this compound reduced neurological deficits and improved motor functions compared to control groups .
- Behavioral Studies : It has been shown to enhance exploratory behavior and reduce anxiety-like symptoms in rats .
Organic Synthesis
The compound serves as a versatile synthon in organic chemistry:
- Synthesis of Fine Chemicals : Utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactivity.
- Dyes and Pigments : Employed in the synthesis of colorants due to its structural properties.
Cognitive Function Improvement
A study involving this compound demonstrated significant improvements in cognitive function among rats subjected to induced ischemic conditions. The compound was administered intraperitoneally over several days, resulting in enhanced performance on behavioral tests compared to control groups treated with saline or piracetam .
Antitumor Activity Assessment
Research on derivatives of this compound revealed notable antitumor effects against specific cancer cell lines. These derivatives were tested for their ability to inhibit tumor growth and showed promise as potential anticancer agents.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cognitive enhancement | Improved cognitive functions in animal models |
| Neuropharmacology | Treatment for neurological deficits | Reduced deficits post-cerebral ischemia |
| Organic Synthesis | Versatile synthon for fine chemicals | Used in pharmaceuticals and agrochemicals |
| Antitumor Activity | Efficacy against cancer cell lines | Promising results from derivative studies |
Comparison with Similar Compounds
Comparison with Structural Analogs
(R)-5-Phenylpyrrolidin-2-one vs. Polysubstituted Pyrrolidinones
- Compound 4f: (±)-trans-1-Benzyl-5-phenyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one Yield: 55% (vs. 60% for this compound derivative 5a) .
- Compound 5a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one Yield: 60% .
Substituent Effects on Physical Properties
*Assumed based on structural similarity; †Typical CON stretches for pyrrolidinones.
Key Insight : Bulky substituents (e.g., trifluoromethyl in 4i) elevate melting points and alter IR profiles, suggesting stronger intermolecular forces. The simpler structure of this compound may improve solubility but reduce thermal stability compared to polysubstituted analogs.
Stereochemical and Functional Group Comparisons
Chiral vs. Racemic Analogs
- This compound vs. (±)-trans-4g :
- (±)-trans-1-Benzyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-phenylpyrrolidin-2-one .
- Impact of Chirality : The R-configuration in the target compound may enhance enantioselectivity in catalysis or binding to chiral biological targets, whereas racemic mixtures (e.g., 4g) could exhibit broader but less specific activity.
Functional Group Modifications
- 5-Hydroxy Derivatives: 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one (CAS 65084-17-5) introduces a hydroxyl group, increasing polarity and hydrogen-bonding capacity compared to the non-hydroxylated this compound.
- Aminomethyl Derivatives: (R)-5-(Aminomethyl)pyrrolidin-2-one (CAS 173336-98-6) adds a basic amine group, altering pharmacokinetic properties such as membrane permeability and metabolic stability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-5-Phenylpyrrolidin-2-one, and how can reaction conditions be optimized for chiral purity?
- Methodological Answer : The synthesis typically involves multi-step sequences, such as esterification of precursor acids followed by selective reduction and functionalization. For example, methyl ester intermediates can be reduced with LiBH₄ to yield chiral pyrrolidinones, as demonstrated in trans-1-benzyl-4-(hydroxymethyl)-5-phenylpyrrolidin-2-one synthesis . Reaction conditions (solvent, temperature, catalyst) must be rigorously controlled to minimize racemization. Chiral HPLC or polarimetry should validate enantiomeric excess (≥98% for pharmaceutical relevance).
| Step | Reagents/Conditions | Key Outcome |
|---|---|---|
| Esterification | CH₃OH/H₂SO₄ | Methyl ester formation |
| Reduction | LiBH₄ in THF | Selective reduction to alcohol |
| Tosylation | p-TosCl, pyridine | Tosylate intermediate |
| Amine substitution | Heterocyclic amines | Functionalized product |
Q. How is X-ray crystallography applied to confirm the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration. For example, data collection at low temperature (100 K) reduces thermal motion artifacts. Flack or Hooft parameters validate the (R)-configuration . Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to obtain diffraction-quality crystals (R-factor < 0.05).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituents and chiral centers. Overlapping signals may require 2D techniques (COSY, HSQC).
- IR : Confirms lactam C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : HRMS (ESI+) validates molecular ion ([M+H]⁺).
- Contradiction Resolution : Ambiguous NOE correlations can be addressed via computational NMR prediction (DFT/B3LYP) or repeating experiments under standardized conditions .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states for key steps (e.g., LiBH₄ reduction energy barriers). Molecular Dynamics (MD) simulations assess solvent effects on chiral stability. For example, solvation free energy in THF vs. DMF can guide solvent selection . Software like Gaussian or ORCA is recommended, with basis sets (e.g., 6-31G*) optimized for accuracy.
Q. What strategies address low yields in the catalytic asymmetric synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) paired with Pd or Rh catalysts improve enantioselectivity.
- Additives : Molecular sieves or Lewis acids (e.g., Mg(OTf)₂) mitigate side reactions.
- Kinetic Analysis : In-situ FTIR monitors reaction progress to identify bottlenecks (e.g., byproduct formation at >50°C) .
Q. How do steric and electronic effects of the phenyl group influence the biological activity of this compound derivatives?
- Methodological Answer :
- SAR Studies : Replace phenyl with substituted aromatics (e.g., 4-F-phenyl) and assay activity (e.g., enzyme inhibition).
- Docking Simulations : AutoDock Vina predicts binding affinities to target proteins (e.g., kinases). Electrostatic potential maps (MEPs) highlight pharmacophore regions .
- Data Validation : Cross-correlate computational results with in vitro assays (IC₅₀ values) to refine models.
Q. What experimental and theoretical approaches resolve contradictions in spectral data for diastereomeric mixtures of this compound analogs?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
- VCD Spectroscopy : Vibrational Circular Dichroism distinguishes diastereomers via distinct Cotton effects.
- Theoretical Support : Compare experimental IR/Raman spectra with DFT-simulated spectra (e.g., using Turbomole) .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies on this compound?
- Methodological Answer :
- Novelty : Focus on understudied derivatives (e.g., fluorinated analogs).
- Feasibility : Pilot-scale synthesis (1–5 g) ensures material availability.
- Ethics : Adhere to Green Chemistry principles (e.g., solvent recycling) .
Q. What role do PICO/PEO frameworks play in structuring hypotheses about the compound’s mechanism of action?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
